High-Yield Synthesis from Readily Available Alcohol: A 93% Benchmark
The synthesis of 4-Methoxybenzyl 2-bromoacetate from 4-methoxybenzyl alcohol and bromoacetyl bromide, using triethylamine in dichloromethane, proceeds with a high isolated yield of 93% [1]. This contrasts with a typical 73% yield for the installation of a 4-methoxybenzyl group via a different alkylation method using NaH in DMF [2]. The high yield and mild conditions for ester formation highlight an efficient and scalable entry point for this specific building block.
| Evidence Dimension | Synthetic yield of target compound |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 73% yield for 4-methoxybenzyl alkylation (different substrate, method using NaH/DMF) |
| Quantified Difference | +20 percentage points |
| Conditions | Esterification with bromoacetyl bromide, Et3N, CH2Cl2 (Target) vs. Alkylation with NaH, DMF (Comparator) |
Why This Matters
A 93% isolated yield ensures efficient use of starting materials and reduces purification burden, making this route cost-effective for producing the compound at scale.
- [1] Patent US05620969. (1997). Cephalosporin derivatives. Bristol-Myers Squibb Company. View Source
- [2] PMC. (n.d.). Scheme 4. Synthesis of 46 and 47. Retrieved April 22, 2026. View Source
